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Compound of Interest

Compound Name: 6-Hydroxyindole

Cat. No.: B149900

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole, a significant heterocyclic compound, has garnered substantial interest in the
scientific community due to its diverse biological activities and its role as a key intermediate in
the synthesis of numerous pharmaceuticals and natural products. This technical guide provides
an in-depth exploration of the discovery, history, synthesis, and biological significance of 6-
hydroxyindole, with a focus on its applications in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 6-hydroxyindole is
presented in the table below, facilitating easy reference and comparison.
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Property Value Source
Molecular Formula CsH7NO PubChem
Molecular Weight 133.15 g/mol PubChem
Melting Point 125-128 °C ChemicalBook

Boiling Point (Predicted)

343.2+15.0°C

ChemSrc

pKa (Predicted)

10.07 £ 0.40

ChemicalBook

LogP (Predicted)

141

ChemSrc

Soluble in Chloroform,

Dichloromethane, Ethyl

Solubility BioCrick, ChemicalBook
Acetate, DMSO, Acetone.
Slightly soluble in Methanol.
White to off-white, shiny ]

Appearance ) ChemicalBook
crystalline powder

CAS Number 2380-86-1 PubChem

Historical Perspective and Discovery

While the precise first synthesis of 6-hydroxyindole is not definitively documented in readily

available literature, early investigations into hydroxyindoles date back to the early 20th century.

One of the key early reports on the synthesis of 6-hydroxyindole derivatives was by Burton

and Stoves in the Journal of the Chemical Society in 1937. Their work focused on the synthesis

of 5- and 6-benzyloxyindoles with the aim of preparing the corresponding hydroxyindoles. This

foundational research laid the groundwork for future explorations into the chemistry and

biological activity of this class of compounds.

Key Synthetic Methodologies

The synthesis of 6-hydroxyindole has evolved significantly over the years, with several

methods being developed to improve yield, regioselectivity, and reaction conditions.

Modified Bischler-Mohlau Reaction
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A significant advancement in the synthesis of 6-hydroxyindoles is the modified Bischler-
Mohlau reaction. This method involves the condensation of m-aminophenol with benzoin at a
lower temperature than the classical Bischler-M6hlau reaction, leading to improved yields and
reduced formation of byproducts. Notably, this modified procedure yields both 4-hydroxy and 6-
hydroxy isomers, with 6-hydroxyindole being the major product.

Experimental Protocol: Modified Bischler-Mdhlau Synthesis of 2,3-diphenyl-6-hydroxyindole
o Reactants: m-Aminophenol (3 equivalents) and Benzoin (1 equivalent).
o Catalyst: Hydrochloric acid.
e Procedure:
o Benzoin is added to molten m-aminophenol.
o Hydrochloric acid is added to the mixture.
o The reaction mixture is heated at 135 °C for 30 minutes.
o The resulting mass is treated with 15% hydrochloric acid.
o The precipitate is filtered, washed with water, and dried.

o The mixture of 4- and 6-hydroxyindoles is separated by column chromatography. 6-
Hydroxyindole derivatives are typically isolated using an eluent such as a 20:1 mixture of
CH2Cl2:MeOH.

Catalyst-Free Synthesis from Carboxymethyl
Cyclohexadienones

More recently, an efficient and environmentally friendly catalyst-free synthesis of 6-
hydroxyindoles has been developed. This method involves the condensation of
carboxymethyl cyclohexadienones with primary amines. The reaction proceeds through an in-
situ formation of an enamine, followed by an aza-Michael addition and subsequent
rearomatization to yield the 6-hydroxyindole scaffold.
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Experimental Protocol: Catalyst-Free Synthesis of 1-Phenyl-1H-indol-6-ol

¢ Reactants: Carboxymethyl cyclohexadienone derivative and aniline.

e Solvent: Toluene.

e Procedure:

[e]

A solution of the carboxymethyl cyclohexadienone in toluene is prepared.

o

Aniline (2.2 equivalents) is added to the solution.

[¢]

The reaction mixture is stirred at room temperature.

[e]

The progress of the reaction is monitored by thin-layer chromatography.

[e]

Upon completion, the solvent is evaporated, and the crude product is purified by column
chromatography.

Spectroscopic Data

The structural elucidation of 6-hydroxyindole is confirmed by various spectroscopic

techniques.
Spectroscopic Data Description
The proton NMR spectrum shows characteristic
signals for the aromatic and heterocyclic
1H NMR

protons. The chemical shifts and coupling

constants are unique to the
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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